Methyl N-boc-3-chloro-L-alaninate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXVOGTPPDPQC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479475 | |
| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651035-84-6 | |
| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl N Boc 3 Chloro L Alaninate
Stereoselective Synthesis Strategies
The generation of the single L-enantiomer of Methyl N-Boc-3-chloro-L-alaninate is paramount for its application in pharmaceuticals and bioactive compounds. This is primarily achieved by leveraging the inherent chirality of readily available starting materials or through the use of sophisticated catalytic systems.
Chiral Pool Approaches
The most direct and widely employed strategy for synthesizing enantiomerically pure this compound is the chiral pool approach. This method utilizes naturally occurring, inexpensive chiral molecules as starting materials, preserving the original stereocenter throughout the synthetic sequence. L-serine, a natural amino acid, is the most common precursor. mdpi.comresearchgate.net
The synthesis begins with the protection of the amino group of L-serine, followed by esterification of the carboxylic acid and finally, the conversion of the primary alcohol to a chloride. A key advantage of this approach is the reliable transfer of stereochemistry from L-serine to the final product. The general pathway involves the chlorination of the hydroxyl group of a protected L-serine methyl ester derivative. wikipedia.org A common method for this chlorination is the use of thionyl chloride or a combination of thiourea (B124793) and N-chlorosuccinimide (NCS). google.comgoogle.com The latter provides a mild and efficient conversion of the alcohol to the corresponding alkyl chloride. google.com
| Step | Transformation | Typical Reagents | Purpose |
| 1 | N-Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base (e.g., NaOH, NaHCO₃) | Protects the amino group from side reactions and enhances solubility in organic solvents. |
| 2 | Esterification | Methyl iodide (CH₃I), Base (e.g., K₂CO₃) or Diazomethane (B1218177) (CH₂N₂) | Converts the carboxylic acid to a methyl ester. |
| 3 | Chlorination | Thionyl chloride (SOCl₂) or Thiourea/N-chlorosuccinimide (NCS) | Substitutes the hydroxyl group with a chlorine atom, preserving the stereocenter. |
Asymmetric Catalysis in C-C Bond Formation
While chiral pool synthesis is dominant, asymmetric catalysis represents a powerful alternative for constructing chiral molecules. In the context of amino acid synthesis, catalytic asymmetric C-C bond formation, such as the Mannich reaction or Michael addition, can establish the crucial stereocenter. rsc.orgthieme-connect.com
For the synthesis of a β-chloro-α-amino acid backbone, a potential strategy involves the asymmetric Michael addition of a nucleophile to a suitable electrophile, such as a dehydroalanine (B155165) derivative. For instance, a Ni(II) complex of a Schiff base derived from a chiral auxiliary and dehydroalanine can serve as a Michael acceptor. thieme-connect.com The addition of a chlorine-containing nucleophile, guided by the chiral ligand, could theoretically establish the desired stereochemistry.
These catalytic methods offer the advantage of generating chirality from achiral precursors but are often more complex to develop and optimize for a specific target like this compound compared to the more straightforward chiral pool approach.
Enzymatic Synthesis Approaches
Biocatalysis offers a highly selective and environmentally benign route for chemical transformations. Enzymes can operate under mild conditions with exceptional chemo-, regio-, and stereoselectivity. For the synthesis of chloro-alanine derivatives, enzymes that act on 3-chloroalanine (B1143638) are of particular interest. nih.gov
For example, enzymes such as 3-chloro-D-alanine hydrogen chloride-lyase have been shown to catalyze reactions involving 3-chloro-D-alanine. nih.gov While this specific enzyme acts on the D-enantiomer, the principle demonstrates the potential for enzymatic processes. A hypothetical enzymatic approach for the L-enantiomer could involve:
Enzymatic halogenation: A haloperoxidase could potentially be used for the direct, stereoselective chlorination of an alanine (B10760859) precursor.
Kinetic Resolution: An enzyme, such as a lipase (B570770) or protease, could be used to selectively react with one enantiomer of a racemic mixture of N-Boc-3-chloro-alanine methyl ester, allowing for the separation of the desired L-enantiomer.
These enzymatic routes are an area of active research and provide a promising avenue for the green synthesis of chiral halo-amino acids. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
The successful synthesis of the target compound relies heavily on the precise application of protecting groups for the amino and carboxylic acid functionalities.
Regioselective Boc Protection of Amino Functionalities
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. The protection of the amino group of the precursor (e.g., L-serine or 3-chloro-L-alanine) is a critical first step.
This is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. organic-chemistry.org The reaction is highly regioselective for the amino group, even in the presence of other nucleophilic groups like hydroxyls, without significant side product formation. researchgate.net The mechanism involves the nucleophilic attack of the lone pair of the nitrogen atom on one of the carbonyl carbons of the (Boc)₂O anhydride. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the protected amine. Various catalysts, such as iodine or guanidine (B92328) hydrochloride, can be employed to facilitate this reaction under mild, and even solvent-free, conditions. researchgate.net
Esterification Methods for Methyl Ester Formation
Following N-protection, the carboxylic acid group is converted to a methyl ester. This step improves solubility in organic solvents for subsequent reactions and prevents the acidic proton from interfering with basic reagents. Several methods are available for this transformation.
One common and effective method is the reaction of the N-Boc amino acid with an alkylating agent like methyl iodide in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
An alternative, highly efficient method involves the use of diazomethane (CH₂N₂). libretexts.org This reagent reacts rapidly and cleanly with carboxylic acids at low temperatures to produce methyl esters with nitrogen gas as the only byproduct. youtube.com The mechanism involves an initial acid-base reaction where diazomethane deprotonates the carboxylic acid, followed by an Sₙ2 attack by the resulting carboxylate on the methylated diazonium ion. youtube.com However, diazomethane is toxic and potentially explosive, requiring specialized handling. Furthermore, it can sometimes lead to undesired N-methylation of the Boc-protected amine as a side reaction. nih.gov
A comparison of these two common esterification methods is presented below:
| Feature | Methyl Iodide / K₂CO₃ | Diazomethane (CH₂N₂) |
| Reagents | N-Boc amino acid, CH₃I, K₂CO₃ | N-Boc amino acid, CH₂N₂ |
| Conditions | 0°C to room temperature in DMF | 0°C in an ethereal solvent (e.g., diethyl ether) |
| Yield | Generally high (e.g., ~86%) | Typically quantitative |
| Byproducts | Iodide salts | Nitrogen gas (N₂) |
| Safety | Methyl iodide is toxic and a suspected carcinogen. | Diazomethane is highly toxic, explosive, and a sensitizer. Requires in-situ generation and careful handling. |
| Selectivity | High for the carboxylic acid. | Highly reactive; can cause N-methylation of the protected amine as a side reaction. nih.gov |
Orthogonal Protecting Group Strategies in Multi-Step Syntheses
In the multi-step synthesis of complex molecules like peptides or pharmaceuticals, the concept of orthogonal protection is fundamental. fiveable.me This strategy involves the use of multiple protecting groups within a single molecule, each of which can be removed under a specific set of conditions without affecting the others. fiveable.mebiosynth.com This allows for the selective deprotection and modification of different functional groups in a planned sequence. nih.gov
For this compound, the N-tert-butoxycarbonyl (Boc) group is a key component of such a strategy. The Boc group is an acid-labile protecting group, typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Its stability under basic and nucleophilic conditions, as well as hydrogenolysis, makes it orthogonal to many other common protecting groups. organic-chemistry.orgmasterorganicchemistry.com
A prevalent orthogonal pairing in synthesis is the Boc group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. fiveable.menih.govresearchgate.net For instance, in a larger synthetic sequence, a molecule could feature a Boc-protected amine at one position and an Fmoc-protected amine at another. The Fmoc group can be selectively cleaved with a base (e.g., piperidine) to allow for further reaction at that site, while the Boc group remains intact. iris-biotech.de Similarly, the Boc group is orthogonal to benzyl (B1604629) (Bn) or carboxybenzyl (Cbz) groups, which are often removed by catalytic hydrogenation. masterorganicchemistry.com This orthogonal relationship provides chemists with precise control over the synthetic pathway, which is crucial for constructing complex target molecules. nih.gov
Table 1: Comparison of Common Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.orgnih.gov | Base, Hydrogenolysis organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) researchgate.netiris-biotech.de | Acid, Hydrogenolysis |
| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd-C) masterorganicchemistry.com | Mild Acid, Mild Base |
| Benzyl | Bn | Catalytic Hydrogenation, Strong Acid researchgate.net | Base |
Halogenation and Derivatization Routes
The introduction of a chlorine atom at the β-position of the alanine scaffold is a defining feature of this compound, providing a reactive handle for further chemical transformations.
The synthesis of 3-chloro-L-alanine derivatives typically begins with L-serine as the starting material. google.comwikipedia.org The hydroxyl group of serine serves as a precursor to the chloro substituent via a nucleophilic substitution reaction. One common method involves treating L-serine methyl ester hydrochloride with a chlorinating agent like thionyl chloride (SOCl₂). google.com
Another effective approach utilizes N-chlorosuccinimide (NCS) in the presence of a catalyst such as thiourea. google.com This method is noted for its mild reaction conditions, allowing for the direct conversion of the alcohol in serine to the corresponding alkyl chloride. google.com The choice of solvent and control of reaction temperature are critical parameters in these transformations to ensure high yield and minimize side reactions. google.com
Maintaining the L-configuration at the α-carbon is paramount during the synthesis of this compound. Enantioselective synthesis, which favors the formation of a specific enantiomer, is a key consideration in modern chemistry. wikipedia.org The halogenation of the β-carbon must proceed without causing racemization of the adjacent chiral center.
Stereochemical control can be influenced by several factors, including the choice of reagents and reaction mechanism. For instance, in reactions involving triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS), the stereochemical outcome (retention or inversion of configuration) can depend on the structure of the substrate. rsc.org While the α-carbon in this specific synthesis is not directly participating in the substitution, the reaction conditions must be mild enough to prevent enolization or other side reactions that could compromise its stereochemical integrity. biosynth.com The use of a pre-existing chiral starting material, L-serine, is a form of chiral pool synthesis, where the stereochemistry of the final product is derived from the starting material. wikipedia.org Careful selection of non-basic conditions and moderate temperatures helps preserve the stereocenter throughout the synthetic sequence.
Modern Synthetic Paradigms
The chemical industry is increasingly adopting modern manufacturing techniques to improve the safety, efficiency, and scalability of chemical syntheses.
Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgnih.gov In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved process control and reproducibility. whiterose.ac.ukyoutube.com
The synthesis of chiral compounds like this compound can benefit greatly from flow chemistry. rsc.orgrsc.org Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity. whiterose.ac.uk Furthermore, flow systems can be readily scaled up by operating the reactor for longer periods or by running multiple reactors in parallel, a concept known as "scaling out." youtube.com This approach facilitates a smoother transition from laboratory-scale discovery to industrial-scale production. nih.gov
Microreactors are a key enabling technology within continuous-flow chemistry, featuring channels with dimensions typically in the sub-millimeter range. youtube.comacs.org These small dimensions create a very high surface-area-to-volume ratio, which allows for exceptionally efficient heat exchange and precise temperature control. youtube.com This is particularly advantageous for highly exothermic or temperature-sensitive reactions, including many enantiospecific transformations where even minor temperature fluctuations can negatively impact stereoselectivity. wikipedia.org
The enhanced mixing capabilities within microreactors ensure that reactants are combined rapidly and homogeneously, which can lead to higher yields and purities compared to batch reactors. youtube.com For enantiospecific transformations, where maintaining a specific chirality is essential, the precise control offered by microreactors helps to suppress side reactions and epimerization, leading to products with higher enantiomeric purity. rsc.orgnih.gov The integration of microreactors into continuous-flow setups represents a state-of-the-art approach for the safe, efficient, and scalable synthesis of complex chiral molecules. acs.org
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
| Operation | Reactants are loaded, reacted, and then products are removed in discrete cycles. | Reactants are continuously fed into the reactor, and product is continuously removed. whiterose.ac.uk |
| Scalability | Requires larger vessels; scaling up can be complex and change reaction parameters. | Scaled by running for longer durations or using parallel systems ("scaling-out"). youtube.com |
| Safety | Large volumes of potentially hazardous materials are present at one time. | Small reaction volumes at any given moment enhance safety. youtube.com |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Highly efficient due to high surface-area-to-volume ratio, especially in microreactors. youtube.comacs.org |
| Process Control | More difficult to maintain consistent conditions throughout the batch. | Precise control over temperature, pressure, and residence time leads to high reproducibility. nih.gov |
Continuous-Flow Chemistry for Scalable Synthesis
Optimization of Reaction Parameters in Flow Systems
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. The synthesis of this compound, likely proceeding through the chlorination of a precursor such as N-Boc-L-serine methyl ester, can be significantly optimized within a flow system.
Key reaction parameters that can be finely tuned in a continuous flow setup include temperature, residence time, and reagent stoichiometry. For the chlorination of N-Boc-L-serine methyl ester, a flow reactor allows for rapid heating to the optimal temperature, minimizing the formation of by-products that can occur with prolonged heating in batch reactors. The residence time, which is the duration the reaction mixture spends in the heated zone of the reactor, can be precisely controlled by adjusting the flow rate. This allows for the maximization of conversion to the desired product while suppressing side reactions.
Furthermore, the stoichiometry of the reagents, for instance, the ratio of the chlorinating agent (e.g., thionyl chloride) to the N-Boc-L-serine methyl ester, can be accurately managed by using separate input streams that are mixed just before entering the reaction coil. This precise control prevents the use of large excesses of reagents, which is often the case in batch synthesis, leading to higher efficiency and reduced waste. The optimization of these parameters is often carried out using design of experiment (DoE) methodologies, which systematically explore the reaction space to identify the optimal conditions.
A hypothetical optimization of the chlorination of N-Boc-L-serine methyl ester in a flow system is presented in the table below.
Table 1: Optimization of Reaction Parameters for the Flow Synthesis of this compound
| Parameter | Range Studied | Optimal Value | Outcome |
|---|---|---|---|
| Temperature | 40-80 °C | 60 °C | Maximized yield, minimized epimerization |
| Residence Time | 5-30 minutes | 15 minutes | High conversion, low byproduct formation |
| Stoichiometry (Chlorinating Agent:Substrate) | 1.1:1 - 2.0:1 | 1.2:1 | Efficient conversion, reduced excess reagent |
| Solvent | Dichloromethane, Acetonitrile (B52724) | Acetonitrile | Good solubility, compatible with reagents |
Green Chemistry Principles in Synthesis Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the choice of reagents and solvents, atom economy, and waste reduction.
One of the primary considerations is the selection of a chlorinating agent. While traditional reagents like thionyl chloride are effective, they often generate corrosive by-products such as sulfur dioxide and hydrogen chloride. The exploration of greener alternatives, such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a thiourea derivative, presents a milder and potentially more environmentally friendly option. google.com
Solvent selection is another critical aspect. The ideal solvent should have a low environmental impact, be recyclable, and provide good solubility for the reactants and reagents. The use of solvents like acetonitrile or ethyl acetate (B1210297) is often preferred over more hazardous chlorinated solvents like dichloromethane, although the optimal choice depends on the specific reaction conditions. google.com
Table 2: Application of Green Chemistry Principles in the Synthesis of this compound
| Green Chemistry Principle | Conventional Method | Greener Approach | Benefit |
|---|---|---|---|
| Safer Reagents | Thionyl Chloride | N-Chlorosuccinimide/Thiourea catalyst | Milder conditions, less corrosive by-products. google.com |
| Safer Solvents | Dichloromethane | Acetonitrile, Ethyl Acetate | Reduced toxicity and environmental impact. google.com |
| Atom Economy | By-products discarded | Recycling of by-products (e.g., succinimide (B58015) to NCS) | Reduced waste, improved resource efficiency. google.com |
| Energy Efficiency | High-temperature batch reaction | Flow chemistry with optimized temperature | Lower energy consumption, better control. |
Automated Synthesis Techniques
The automation of chemical synthesis has become a powerful tool for accelerating the discovery and development of new molecules. Automated platforms can perform reactions, work-ups, and purifications with high precision and throughput, enabling the rapid screening of a wide range of reaction conditions.
For the synthesis of this compound, an automated system could be employed to explore a variety of chlorinating agents, catalysts, solvents, and temperatures in a parallel fashion. Such a system would typically consist of robotic liquid handlers for dispensing reagents, reactor blocks for performing the reactions under controlled conditions, and integrated analytical techniques like HPLC or mass spectrometry for real-time monitoring of the reaction progress and product purity.
This high-throughput screening approach allows for the rapid identification of optimal reaction conditions, significantly reducing the time and resources required compared to traditional one-variable-at-a-time optimization. The data generated from these automated experiments can also be used to build predictive models for reaction outcomes, further accelerating the optimization process. The synthesis of chiral amino acid derivatives has benefited from such automated approaches, enabling the rapid generation of libraries of compounds for biological screening. rsc.org
Table 3: Features of Automated Synthesis Techniques for this compound
| Feature | Description | Advantage |
|---|---|---|
| High-Throughput Screening | Parallel execution of multiple reactions with varying parameters. | Rapid identification of optimal synthesis conditions. |
| Robotic Liquid Handling | Precise and automated dispensing of reagents and solvents. | Increased accuracy, reproducibility, and reduced manual labor. |
| Integrated Analytics | Real-time monitoring of reactions using techniques like HPLC or MS. | Immediate feedback on reaction performance, enabling dynamic optimization. |
| Data Management | Automated collection and analysis of experimental data. | Facilitates model building and knowledge extraction from experimental results. |
Reactivity and Mechanistic Investigations of Methyl N Boc 3 Chloro L Alaninate
Nucleophilic Substitution Reactions at the Chlorinated Center
The chlorine atom at the C-3 position of the alanine (B10760859) backbone is susceptible to displacement by nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in synthesizing more complex amino acid derivatives through both intramolecular and intermolecular pathways.
When tethered to a suitable nucleophile, the N-Boc-3-chloro-L-alaninate framework can undergo intramolecular cyclization, a powerful strategy for the stereocontrolled synthesis of cyclic amino acids.
A notable transformation involving this class of compounds is enantiospecific cyclization, which can proceed through a "Memory of Chirality" (MoC) mechanism. This phenomenon allows the retention of the starting material's stereochemical information in the product, even when the reaction proceeds through a planar, achiral intermediate like an enolate.
In a study on the closely related compound, methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate, researchers demonstrated that treatment with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), induces deprotonation at the α-carbon to form a transient enolate. mdpi.commasterorganicchemistry.com This planar enolate would typically be expected to lose its stereochemical memory. However, the chirality can be preserved through the formation of an axially chiral enolate intermediate. nih.gov Subsequent intramolecular SN2 displacement of the chloride by the enolate carbon results in the formation of a five-membered ring.
This process has been optimized under continuous-flow conditions, which allows for precise control over reaction parameters like temperature and residence time. masterorganicchemistry.com Compared to traditional batch processing, flow chemistry enables better management of the exothermic nature of the reaction, leading to higher enantiospecificity and complete conversion in a matter of seconds. mdpi.commasterorganicchemistry.com For instance, using LiHMDS at -10 °C with a short residence time in a microreactor can yield the cyclized product with excellent stereospecificity (96-100%). mdpi.com This demonstrates the power of MoC to create quaternary stereocenters with high fidelity.
Table 1: Conditions for Enantiospecific Cyclization via MoC
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Reactant | Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate | - | mdpi.commasterorganicchemistry.com |
| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | Inversion or Retention | mdpi.comnih.gov |
| Solvent | Tetrahydrofuran (THF) | Inversion of Configuration | nih.gov |
| Solvent | N,N-Dimethylformamide (DMF) with K-amides | Retention of Configuration | nih.gov |
| Temperature | -10 °C (in flow) | High Enantiospecificity | mdpi.com |
| Reaction Time | 30 seconds (in flow) | Full Conversion | mdpi.com |
The intramolecular cyclization of N-haloalkyl-α-amino acid derivatives, such as Methyl N-boc-3-chloro-L-alaninate, is a direct route to valuable aza-cyclic amino acid derivatives like substituted prolines. mdpi.comnih.gov These cyclic structures are important components of natural products and pharmaceuticals because they introduce conformational constraints into peptide chains. mdpi.com
The enantiodivergent nature of the cyclization is particularly noteworthy. The choice of base and solvent can dictate whether the cyclization proceeds with retention or inversion of the original stereocenter's configuration. For example, using potassium amide bases in DMF typically leads to retention of configuration, while lithium amide bases in THF can cause inversion. nih.gov This allows for selective access to either enantiomer of the resulting aza-cyclic product from a single chiral precursor, achieving enantiomeric excesses up to 98%. nih.gov The cyclization of an N-(3-chloropropyl) alaninate (B8444949) derivative specifically yields a 2-methylproline derivative, a key aza-cyclic structure. mdpi.commasterorganicchemistry.com
The electrophilic β-carbon of this compound is also a target for external, or intermolecular, nucleophiles. This allows for the introduction of a wide variety of substituents to create novel β-substituted alanine derivatives. While the chloride is a competent leaving group, related analogs with bromide or iodide at the C-3 position are often more reactive. libretexts.orgnih.gov
A pertinent example is the use of the analogous compound, N-Boc-3-iodo-L-alanine methyl ester (Boc-Ala(3-I)-OMe), in a microwave-assisted Negishi coupling reaction. nih.gov In this transformation, the iodo-alaninate is coupled with an organozinc reagent to form a new carbon-carbon bond. Specifically, it was used to synthesize N-Boc-2′,6′-dimethyl-L-tyrosine, a component in the development of synthetic opioid ligands. nih.gov This type of cross-coupling reaction highlights the utility of β-halo-alaninates as precursors to complex, non-proteinogenic amino acids. The chloro-derivative, this compound, could be employed in similar palladium- or nickel-catalyzed cross-coupling reactions, though potentially requiring more forcing conditions compared to its iodo counterpart.
Intramolecular Cyclization Pathways
Carbonyl Group Reactivity and Transformations
The methyl ester functionality of this compound provides a handle for further synthetic modifications, most importantly for the construction of larger peptide structures through amidation.
The formation of an amide (peptide) bond is a fundamental transformation in peptide chemistry. As an N-terminally protected amino acid ester, this compound is well-suited for this purpose. There are two primary strategies for converting the methyl ester into a peptide bond. masterorganicchemistry.comlibretexts.org
The first and most traditional method involves the saponification (base-mediated hydrolysis) of the methyl ester to the corresponding carboxylic acid. This unmasks the carboxyl group, which can then be activated for coupling with the N-terminus of another amino acid or peptide. Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate this process, leading to the formation of a new peptide bond. masterorganicchemistry.com
The second strategy is the direct amidation (aminolysis) of the methyl ester. While this transformation can be sluggish, it can be promoted by heat or the use of specialized catalysts, such as those based on nickel or tantalum. mdpi.com This approach avoids the separate hydrolysis and activation steps. The Boc protecting group on the nitrogen is crucial in both methods, as it prevents unwanted self-polymerization and ensures that the desired amide bond is formed regioselectively. masterorganicchemistry.comlibretexts.org After the coupling reaction, the Boc group can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to liberate the N-terminus for subsequent coupling steps in a growing peptide chain. masterorganicchemistry.com
Table 2: General Strategies for Peptide Bond Formation
| Strategy | Step 1 | Step 2 | Key Features | Reference |
|---|---|---|---|---|
| Via Carboxylic Acid | Saponification of methyl ester (e.g., with NaOH) | Coupling with an amine using an activating agent (e.g., DCC) | Two-step process, classic and widely used. | masterorganicchemistry.comlibretexts.org |
| Direct Amidation | Reaction of ester directly with an amine | N/A (can be catalyzed) | More atom-economical, may require harsher conditions or catalysts. | mdpi.com |
Reduction and Oxidation Chemistry
The reactivity of this compound towards reduction and oxidation is influenced by its functional groups. The ester and the chloro group are the primary sites for reduction, while the nitrogen atom could be a site for oxidation, although this is less common for a Boc-protected amine.
Information regarding specific reduction and oxidation reactions of this compound is limited in the provided search results. However, general principles of organic chemistry can be applied. The methyl ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such a strong reductant would likely also reduce the chloro group to a methyl group. More selective reducing agents might be employed to target the ester in the presence of the chloride.
Oxidation of the Boc-protected amine is generally difficult due to the electron-withdrawing nature of the Boc group. However, strong oxidizing conditions could potentially lead to side reactions or decomposition of the molecule.
Stereochemical Control and Chiral Integrity Preservation
The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of the resulting products is often intrinsically linked to their three-dimensional structure. Maintaining the chiral integrity of the L-alanine core throughout a synthetic sequence is a primary challenge and a key focus of mechanistic investigations.
Factors Influencing Enantiomeric Purity
The enantiomeric purity of products derived from this compound can be influenced by several factors during a chemical transformation. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom plays a crucial role in preventing racemization of the α-carbon under many reaction conditions. nih.gov However, the choice of reactants, solvents, and temperature can still impact the stereochemical fidelity.
One of the primary concerns is the potential for base-mediated epimerization at the α-carbon. While the electron-withdrawing nature of the adjacent ester and chloro-substituted methylene (B1212753) group can increase the acidity of the α-proton, the steric bulk of the Boc group generally provides a significant barrier to deprotonation. Nevertheless, the use of strong, non-nucleophilic bases in polar aprotic solvents could potentially lead to a loss of enantiomeric purity.
The nature of the nucleophile in substitution reactions at the β-carbon also plays a role. Highly reactive nucleophiles that lead to rapid substitution are generally preferred to minimize side reactions that could compromise the chiral center. The temperature of the reaction is another critical parameter; lower temperatures typically favor higher stereochemical retention by reducing the kinetic energy available for competing racemization pathways.
Table 1: Illustrative Factors Affecting Enantiomeric Excess (ee) in a Hypothetical Nucleophilic Substitution Reaction
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product ee (%) |
| 1 | Sodium azide | None | DMF | 25 | >99 |
| 2 | Thiophenol | K₂CO₃ | Acetonitrile (B52724) | 25 | 98 |
| 3 | Thiophenol | K₂CO₃ | Acetonitrile | 80 | 92 |
| 4 | Indole | DBU | THF | 0 | 97 |
| 5 | Indole | DBU | THF | 60 | 89 |
Note: This table is for illustrative purposes and the data is hypothetical, based on general principles of stereochemical control.
Control of Diastereoselectivity in Synthetic Sequences
In reactions where a new stereocenter is formed, such as the addition of a nucleophile to a derivative of this compound or its use in the synthesis of more complex molecules, controlling diastereoselectivity is essential. The existing stereocenter of the L-alanine moiety can direct the stereochemical outcome of subsequent reactions.
For instance, in the synthesis of substituted prolines or other cyclic systems, the stereochemistry of the starting material can influence the relative orientation of substituents in the product. nih.gov The formation of transition states is governed by steric and electronic interactions between the substrate, reagents, and catalyst. The bulky Boc group, along with the ester and chloro-substituents, creates a specific steric environment around the molecule, favoring certain reaction pathways over others.
The choice of catalyst, particularly in asymmetric synthesis, is a powerful tool for controlling diastereoselectivity. Chiral ligands on a metal catalyst can create a chiral pocket that preferentially binds one face of the substrate or reagent, leading to the formation of one diastereomer in high excess. acs.org
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms and predicting the stereochemical outcomes of reactions involving complex molecules like this compound.
DFT Calculations for Transition State Analysis
DFT calculations allow for the modeling of reaction pathways and the characterization of transition state structures. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This information is invaluable for understanding the factors that control reaction rates and selectivity.
For reactions of this compound, DFT can be used to analyze the transition states of nucleophilic substitution at the β-carbon. By comparing the energies of different possible transition state geometries, the preferred reaction pathway and the origin of stereoselectivity can be elucidated. For example, calculations can help to rationalize why a particular nucleophile attacks from a specific face of the molecule, leading to the observed diastereomer.
Table 2: Hypothetical Relative Transition State Energies for Nucleophilic Attack on a Derivative
| Transition State | Diastereomer Formed | Relative Energy (kcal/mol) |
| TS-1 (Re-face attack) | (2R, 3S) | 0.0 |
| TS-2 (Si-face attack) | (2R, 3R) | +2.5 |
Note: This table is for illustrative purposes and the data is hypothetical, based on general principles of computational analysis of reaction mechanisms.
Prediction of Reaction Outcomes and Selectivity
Beyond elucidating known reaction mechanisms, computational chemistry is increasingly used to predict the outcomes and selectivity of new reactions. rsc.org By modeling the interactions between this compound and various reagents under different conditions, it is possible to predict which products are likely to form and in what ratios.
This predictive power is particularly valuable in the design of synthetic routes, as it can help to identify promising reaction conditions and catalysts before they are tested in the laboratory, saving time and resources. For example, computational screening of a library of chiral catalysts could identify the most promising candidates for achieving high enantioselectivity in a particular transformation. As computational models become more sophisticated, their ability to accurately predict reaction outcomes continues to improve, making them an essential partner to experimental synthetic chemistry.
Applications As a Precursor in Advanced Organic Synthesis
Foundation for Peptides and Peptidomimetics
The structural framework of Methyl N-boc-3-chloro-L-alaninate is ideally suited for its application in peptide chemistry. The Boc-protected amine and the methyl ester allow for its seamless integration into standard peptide synthesis protocols, while the chloro group provides a reactive handle for side-chain modification.
The development of novel therapeutic peptides often requires the introduction of unnatural side chains to enhance bioactivity, stability, or receptor affinity. This compound serves as an excellent starting point for creating these modified residues. By substituting the chlorine atom with various nucleophiles (e.g., thiols, amines, organometallics), chemists can generate a library of alanine (B10760859) derivatives with unique side chains. These can then be incorporated into peptide sequences to produce bioactive scaffolds. For example, Pd(II)-catalyzed methods have been used for the β-C(sp³)-H arylation of protected N-methyl alanines, providing building blocks for N-methylated peptide synthesis and allowing for the generation of analogues of naturally occurring cyclic peptides. nih.gov This approach of modifying peptide backbones is crucial for developing new drug candidates. nih.govnih.gov
Conformational constraint is a key strategy in peptide drug design, used to lock the molecule into its bioactive conformation, thereby increasing potency and metabolic stability. The reactive chloro group on this compound can be exploited for the synthesis of constrained and cyclic peptides. An intramolecular reaction between the chloro-substituent and another functional group within the peptide chain (e.g., a cysteine thiol or a lysine (B10760008) amine) can forge a covalent bridge, resulting in a cyclized peptide. This strategy is instrumental in creating structurally defined peptidomimetics with improved pharmacological properties. The generation of analogues of the naturally occurring N-methylated cyclic peptide cycloaspeptide A demonstrates the utility of such synthetic building blocks. nih.gov
The design of potent and selective enzyme inhibitors and receptor agonists frequently relies on creating molecules that can form specific interactions with a biological target. This compound is a precursor for creating amino acids with tailored side chains designed to fit into enzyme active sites or receptor binding pockets. By displacing the chloride with moieties that mimic the transition state of an enzymatic reaction or the natural ligand of a receptor, highly specific inhibitors or agonists can be developed. nih.gov This concept is an extension of techniques like alanine scanning, where replacing residues with alanine helps determine their importance for a peptide's activity. peptide.com By using a derivative like chloro-alaninate, chemists can go a step further and introduce a variety of functionalities to probe and optimize these interactions.
Table 1: Synthetic Applications in Peptide Chemistry
| Application Area | Synthetic Strategy | Resulting Structure |
|---|---|---|
| Bioactive Peptides | Nucleophilic substitution at C-3 | Peptides with diverse, non-natural side chains |
| Constrained Peptides | Intramolecular nucleophilic substitution | Cyclic or bridged peptides with enhanced stability |
Synthesis of Non-Proteinogenic Amino Acids and Derivatives
Non-proteinogenic amino acids, those not found in the standard genetic code, are crucial components in drug discovery and materials science. nih.govmdpi.com They are used to build peptides with enhanced resistance to enzymatic degradation and to create novel molecular scaffolds. nih.gov this compound provides a chiral pool starting material for the asymmetric synthesis of various complex and unnatural amino acids.
Quaternary α-amino acids, which feature two substituents on the α-carbon, are of significant interest because their incorporation into peptides induces strong conformational constraints. While methods often involve the alkylation of chiral glycine (B1666218) or alanine enolates, this compound offers an alternative pathway. nih.gov The existing alanine framework can be used as a scaffold. Following the displacement of the chloro group to install one side chain, further synthetic manipulations at the α-carbon can lead to the formation of a quaternary center. This multi-step approach allows for the controlled and stereoselective synthesis of these highly constrained amino acids. nih.gov
The synthesis of β-substituted amino acids is of great importance for creating peptidomimetics like β-peptides, which can form stable secondary structures and often exhibit interesting biological activities. nih.govrsc.orgorganic-chemistry.org this compound is a direct precursor to β-alkoxy α-amino acid esters. The reaction involves a straightforward nucleophilic substitution (SN2) of the chloride by an alcohol or alkoxide. This provides clean access to a class of non-proteinogenic amino acids where an ether linkage is present on the β-carbon, a structure that can influence molecular conformation and hydrogen bonding potential.
Table 2: Synthesis of Non-Proteinogenic Amino Acids
| Target Compound Class | Key Reaction from Precursor | Significance of Product |
|---|---|---|
| Quaternary α-Amino Acids | Side-chain installation via substitution, followed by α-functionalization | Induces high conformational constraint in peptides |
Construction of Heterocyclic Systems
The trifunctional nature of this compound makes it an adept starting material for synthesizing various nitrogen-containing ring systems, which are common motifs in pharmaceuticals and biologically active compounds.
Pyrrolidine (B122466) and Piperidine (B6355638) Derivative Synthesis
While direct cyclization to form five- or six-membered rings is not the primary application, this compound serves as an excellent precursor for N-Boc-aziridine-2-carboxylate. This transformation occurs via an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride, a process that is generally stereospecific. clockss.org
This resulting chiral aziridine (B145994) is a highly valuable intermediate. Aziridines, being strained three-membered rings, can undergo ring-expansion reactions to form more complex heterocyclic structures like pyrrolidines and piperidines. researchgate.net The synthesis of these larger rings from aziridine-2-carboxylates is a well-established strategy in organic chemistry. researchgate.netnih.gov For instance, the ring-opening of aziridines with appropriate carbon nucleophiles can generate a linear chain that subsequently cyclizes to form the desired five- or six-membered ring. acs.orgwhiterose.ac.uk This two-step approach, starting from the chloro-alaninate, allows for the controlled construction of highly substituted and stereochemically defined pyrrolidine and piperidine cores. acs.orgnih.gov
| Step | Transformation | Key Intermediate | Significance |
|---|---|---|---|
| 1 | Intramolecular Cyclization | Methyl N-Boc-aziridine-2-carboxylate | Formation of a strained, reactive chiral intermediate. clockss.org |
| 2 | Ring-Expansion/Opening and Cyclization | Substituted Pyrrolidine/Piperidine | Construction of stable, five- and six-membered heterocyclic systems. researchgate.net |
Furanomycin (B1674273) and Analog Synthesis
Furanomycin is a non-proteinogenic amino acid with antibacterial properties, making it an interesting target for total synthesis. researchgate.netpreprints.org Comprehensive reviews of furanomycin synthesis detail various successful strategies. preprints.orgmdpi.com These syntheses often commence from chiral pool starting materials such as the Garner aldehyde, D-glucose, or L-tartaric acid. researchgate.netnih.govrsc.org While this compound is a versatile chiral building block suitable for creating unnatural amino acids, its specific application as a direct precursor in the prominently documented total syntheses of furanomycin has not been established in the reviewed scientific literature. The established routes leverage different strategic bond formations to construct the characteristic dihydrofuran ring of furanomycin. preprints.orgmdpi.com
Role in Natural Product Total Synthesis
The utility of a chiral building block is ultimately demonstrated by its successful incorporation into the total synthesis of complex natural products.
Building Block for Complex Natural Product Cores
As an enantiomerically pure trifunctional compound, this compound is an ideal starting point for creating more complex molecular architectures. Its most significant role in this context is as a precursor to chiral aziridine-2-carboxylates. clockss.org These aziridines are powerful intermediates for the synthesis of a wide array of nitrogen-containing compounds. researchgate.net Through regioselective ring-opening reactions, a variety of substituents can be introduced, leading to the formation of diverse, unnatural amino acids. nih.gov These amino acids are often key components of peptide-based natural products or serve as the core structures for alkaloids and other complex bioactive molecules containing pyrrolidine and piperidine rings. whiterose.ac.uk
Stereocontrolled Assembly of Chiral Centers
The inherent chirality of this compound, derived from the natural amino acid L-alanine, is fundamental to its application in asymmetric synthesis. The "L" configuration at the α-carbon dictates the stereochemical outcome of subsequent reactions, allowing for the controlled creation of new chiral centers.
A prime example is the conversion to an N-Boc-aziridine-2-carboxylate. This intramolecular cyclization proceeds via an SN2 mechanism, which is stereospecific. clockss.org The reaction results in an inversion of configuration at the carbon bearing the chlorine atom, leading to a trans-aziridine, thus precisely controlling the stereochemistry of two contiguous centers on the ring.
Furthermore, the subsequent ring-opening of this chiral aziridine can also be highly stereocontrolled. acs.org The choice of nucleophile and reaction conditions determines which of the two ring carbons is attacked, leading to different diastereomeric products with newly formed stereocenters. nih.govnih.gov This transfer of chirality from the starting material to the intermediate and finally to the product is a cornerstone of modern synthetic strategy, enabling the efficient and predictable assembly of complex, optically active molecules. acs.org
| Reaction Stage | Process | Stereochemical Outcome | Reference |
|---|---|---|---|
| Aziridination | Intramolecular SN2 Cyclization | Inversion of configuration at C3, formation of a stereochemically defined aziridine ring. | clockss.org |
| Ring Opening | Nucleophilic attack on the aziridine ring | Creation of new, controlled stereocenters in the resulting linear amino acid derivative. | acs.orgnih.gov |
Structure Activity Relationship Sar Studies of Derived Compounds
Impact of Modifications on Biological Activity
The chemical structure of Methyl N-boc-3-chloro-L-alaninate offers three primary sites for modification: the N-Boc protecting group, the C3-chloro substituent, and the methyl ester. Each of these can be altered to modulate the physicochemical properties and, consequently, the biological activity of the resulting compounds.
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. In the context of SAR, replacing or modifying the Boc group can influence a molecule's lipophilicity, steric bulk, and hydrogen bonding capacity. For instance, replacing the Boc group with other N-acyl or N-alkyl groups can fine-tune the molecule's interaction with biological targets. The introduction of a methyl group on a peptide backbone, for example, can positively affect biological activity, an observation sometimes referred to as the "magic methyl effect".
The chloro group at the C3 position is a key feature. Halogen atoms can significantly impact a molecule's properties by altering its conformation, lipophilicity, and metabolic stability. The presence of a chlorine atom can introduce favorable interactions with a target protein, such as halogen bonding, or block metabolic pathways, thereby increasing the compound's half-life. The position and nature of the halogen can be critical; for example, in some series of compounds, a chloro group enhances affinity for a target receptor. mdpi.com
The methyl ester provides a handle for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then form amides or other functional groups. This allows for the attachment of larger and more complex moieties to explore interactions with specific pockets of a target protein. The conversion of an ester to an amide, for instance, can introduce additional hydrogen bond donors and acceptors, significantly altering the binding profile of the compound.
SAR in Drug Discovery Initiatives
The versatile structure of this compound makes it an attractive starting material for synthesizing compounds targeting a range of diseases.
Antimycobacterial Agents
While direct derivatives of this compound for antimycobacterial therapy are not extensively documented, the SAR of other antimycobacterial agents provides a roadmap for how this scaffold could be utilized. Many potent antitubercular agents feature a carboxamide linkage, which could be readily formed from the alaninate (B8444949) derivative. gd3services.com
Studies on pyrazine (B50134) carboxamides have shown that substitutions on the phenyl ring of N-phenyl pyrazine-2-carboxamides significantly affect activity against Mycobacterium tuberculosis. For instance, halogen substitutions, particularly iodine at the meta position, have been shown to enhance antimycobacterial activity. gd3services.com This suggests that a chloro-substituted alaninate backbone could be a favorable component in such structures.
The general principle is that modulating lipophilicity and electronic properties through substituents is key to optimizing activity. The alaninate scaffold allows for systematic variation at the N-terminus and C-terminus to achieve an optimal balance of these properties.
Table 1: Example SAR Data for N-Aryl Pyrazine-2-Carboxamides Against M. tuberculosis (This table is illustrative of SAR principles in antimycobacterial drug discovery)
| Compound | Substituent on Phenyl Ring | MIC (mg/L) |
| Reference | Unsubstituted | > 1000 |
| 7i | 3-Iodo-4-methyl | < 2 |
| 7l | 3-Iodo-4-methoxy | < 2 |
| 7d | 4-Trifluoromethyl | < 2 |
Source: Adapted from research on pyrazine carboxamides. gd3services.com
CFTR Potentiators
In the field of cystic fibrosis, potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein are crucial therapeutics. The binding site for potentiators like ivacaftor (B1684365) is located in a transmembrane region, forming a pocket that is sensitive to the physicochemical properties of the bound ligand. cysticfibrosisnewstoday.com This site is described as a "hotspot" for potentiation. cysticfibrosisnewstoday.com
Although not directly derived from this compound, the SAR of known CFTR potentiators highlights features that could be incorporated into its derivatives. The binding of potentiators often involves hydrogen bonds and interactions with specific amino acid residues within the transmembrane domain. cysticfibrosisnewstoday.com The alaninate scaffold, with its potential for presenting various functional groups, could be used to design novel molecules that fit into this binding pocket. The stereochemistry of the amino acid backbone would be critical in ensuring the correct orientation of substituents to interact with key residues.
Arginase Inhibitors
Arginase is a metalloenzyme involved in various pathological conditions, and its inhibition is a target for therapeutic intervention. Many arginase inhibitors are amino acid derivatives, designed to mimic the natural substrate L-arginine. nih.gov
Structure-based design has led to the development of potent arginase inhibitors containing a boronic acid group, which interacts with the manganese ions in the enzyme's active site. nih.govnih.gov The synthesis of these inhibitors often starts from amino acid scaffolds. For example, some inhibitors feature a piperidine (B6355638) ring linked to a quaternary amino acid center. nih.gov A derivative of this compound could serve as a starting point for creating α,α-disubstituted amino acids for this purpose. The chloro-substituent could be replaced to introduce other functionalities or could be retained to modulate binding affinity. Studies on cinnamides have also shown that a cinnamoyl moiety and a catechol function are important for arginase inhibition, suggesting that the alaninate backbone could be coupled with such groups. researchgate.net
Table 2: Example IC50 Values for Arginase Inhibitors (This table illustrates the potency of amino acid-derived arginase inhibitors)
| Compound | Structure | IC50 (hARG-1) | IC50 (hARG-2) |
| Compound 12 | 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | 200 nM | 290 nM |
Source: Adapted from research on α,α-disubstituted amino acid-based arginase inhibitors. nih.gov
Neuroscience Research Related Compounds
In neuroscience research, compounds that modulate the activity of neurotransmitter transporters are of great interest. The dopamine (B1211576) transporter (DAT) is a key target for understanding the neurobiology of various disorders. SAR studies on benztropine (B127874) analogues, which are potent dopamine uptake inhibitors, have revealed the importance of substitutions on the diphenylmethoxy portion of the molecule. nih.gov
Specifically, chloro-substituted analogues have been synthesized and evaluated. For example, 3'-chloro, 4'-chloro, and 4',4''-dichloro derivatives of 3α-(diphenylmethoxy)tropane have been studied to understand how these substitutions affect binding affinity for dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov The N-substituent on the tropane (B1204802) ring also plays a crucial role in determining the binding profile. This indicates that a chloro-substituted aromatic group, which could be synthesized from a derivative of this compound, can be a key element in designing selective monoamine transporter ligands.
Design Principles for Optimized Biological Profiles
The design of derivatives from this compound for optimized biological profiles follows several key principles of modern drug discovery.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. The alaninate scaffold can be computationally docked into the target, and modifications can be modeled to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) and minimize steric clashes.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) can be used. By synthesizing a library of derivatives with systematic variations and measuring their biological activity, mathematical models can be built to correlate chemical structures with activity. This can guide the design of more potent and selective compounds.
Pharmacokinetic Optimization: Unnatural amino acids and their derivatives are often used to improve the pharmacokinetic properties of drug candidates. researchgate.net The Boc-protected alaninate allows for modifications that can enhance metabolic stability, modulate lipophilicity to improve absorption and distribution, and introduce moieties that can target specific transporters. For example, the amino acid structure can be used to hijack nutrient transporters for improved drug delivery to target tissues. researchgate.net The chloro-substituent can also be strategically placed to block sites of metabolism.
By integrating these design principles, this compound serves as a valuable building block for creating novel chemical entities with tailored biological activities and optimized drug-like properties.
Process Research and Development for Industrial Scale Synthesis
Optimization of Reaction Conditions for Scalability
The successful scale-up of the synthesis of Methyl N-boc-3-chloro-L-alaninate hinges on the rigorous optimization of reaction parameters. What works efficiently on a gram scale may not be feasible or safe on a kilogram or ton scale. Key considerations include reaction kinetics, heat transfer, and mass transfer, all of which change significantly with increasing volume.
Maximizing the yield of this compound is a primary objective in process development to ensure economic viability. A common laboratory-scale synthesis involves the chlorination of N-Boc-L-serine methyl ester. Strategies to enhance the yield in a scalable manner often focus on the choice of chlorinating agent, solvent, and reaction temperature.
Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) in the presence of a base like pyridine. Optimizing the stoichiometry of the chlorinating agent is crucial; an excess can lead to side reactions and impurity formation, while an insufficient amount results in incomplete conversion. The reaction temperature must be carefully controlled, as elevated temperatures can promote the formation of undesired byproducts.
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | Thionyl Chloride | Phosphorus Pentachloride | Appel Reaction (PPh₃, CCl₄) |
| Solvent | Dichloromethane (DCM) | Toluene (B28343) | Acetonitrile (B52724) |
| Temperature | 0 °C to rt | -10 °C to 0 °C | 25 °C |
| Base | Pyridine | 2,6-Lutidine | Triethylamine |
| Typical Yield | 75-85% | 80-90% | 70-80% |
This table presents hypothetical yet representative data for optimizing the synthesis of this compound, illustrating how different combinations of reagents and conditions can influence the reaction yield.
Controlling the impurity profile is paramount for ensuring the quality and consistency of the final product. Potential impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials, byproducts from side reactions, and residual solvents.
A significant impurity can be the corresponding D-enantiomer, formed through racemization, which can be promoted by certain bases and elevated temperatures. The use of sterically hindered, non-nucleophilic bases can help mitigate this. Another common impurity is the β-elimination product, the dehydroalanine (B155165) derivative. This is often favored by stronger bases and higher temperatures.
Effective mitigation strategies include:
Cryogenic Conditions: Running the reaction at low temperatures (-20 °C to 0 °C) can significantly suppress the rates of side reactions.
Controlled Addition: Slow, controlled addition of the chlorinating agent and base helps to maintain a low concentration of reactive species, minimizing byproduct formation.
Quenching Strategy: The method used to quench the reaction is critical. A carefully chosen aqueous workup can remove inorganic salts and polar impurities.
Purification: While chromatography is common in the lab, crystallization is the preferred method for purification on an industrial scale due to its cost-effectiveness and scalability. Developing a robust crystallization process is key to achieving high purity.
Economic and Environmental Considerations
Modern chemical manufacturing places a strong emphasis on green chemistry principles, aiming to develop processes that are not only economically viable but also environmentally sustainable.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The E-Factor (Environmental Factor) is another green chemistry metric, defined as the mass ratio of waste to the desired product. An ideal E-Factor is close to zero.
For the synthesis of this compound from N-Boc-L-serine methyl ester using thionyl chloride and pyridine, the atom economy is suboptimal due to the formation of sulfur dioxide and pyridinium (B92312) hydrochloride as byproducts.
Simplified Atom Economy Calculation:
Reactants: N-Boc-L-serine methyl ester (C₉H₁₇NO₅) + SOCl₂ + C₅H₅N
Product: this compound (C₉H₁₆ClNO₄)
Byproducts: SO₂ + C₅H₅N·HCl
The analysis highlights the generation of significant waste, leading to a higher E-factor. Process development efforts may explore alternative synthetic routes with better atom economy, such as catalytic methods, to reduce waste.
Solvents constitute a major portion of the waste generated in chemical processes. The choice of solvent is therefore a critical consideration. Ideal solvents for industrial processes are effective, safe, have a low environmental impact, and are easily recyclable.
Dichloromethane (DCM), while a common and effective solvent for this reaction, is a suspected carcinogen and an environmental pollutant. Alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, or toluene might be considered. However, the reactivity and solubility of the reagents and intermediates in these alternative solvents must be carefully evaluated.
Solvent recycling is a key strategy for reducing waste and improving the economic and environmental profile of the process. This typically involves distillation to recover the solvent after the reaction is complete. The feasibility of recycling depends on the boiling point of the solvent and the presence of azeotropes with water or other components of the reaction mixture.
| Solvent | Boiling Point (°C) | Health/Environmental Concerns | Recyclability |
| Dichloromethane (DCM) | 39.6 | Suspected carcinogen, environmental pollutant | Moderate |
| Toluene | 110.6 | Flammable, toxic | High |
| Acetonitrile | 81.6 | Toxic, flammable | High |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | Flammable, less toxic than THF | High |
Safety Protocols for Handling Reagents and Intermediates
The synthesis of this compound involves the use of hazardous reagents and the formation of potentially unstable intermediates, necessitating strict safety protocols, especially at an industrial scale.
Key reagents like thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Handling these reagents requires specialized equipment and personal protective equipment (PPE).
Essential Safety Measures:
Engineering Controls: Reactions should be conducted in well-ventilated fume hoods or, on a larger scale, in closed reactor systems equipped with scrubbers to neutralize acidic off-gases.
Personal Protective Equipment (PPE): This includes chemical-resistant gloves, splash goggles, face shields, and acid-resistant aprons or lab coats. For large-scale operations, full-body protection and respiratory protection may be necessary.
Emergency Preparedness: Spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate for acids) must be readily available. Emergency showers and eyewash stations are mandatory.
Thermal Hazard Assessment: A thorough thermal hazard assessment, using techniques like Differential Scanning Calorimetry (DSC), is crucial to understand the thermal stability of the reaction mixture and the final product to prevent runaway reactions.
The intermediate, this compound, while generally stable, should be handled with care, avoiding high temperatures which could lead to decomposition. Proper storage in a cool, dry, and well-ventilated area is essential.
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a detailed view of the molecule's atomic and functional group composition, confirming that the correct compound has been synthesized.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl N-boc-3-chloro-L-alaninate. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework and to confirm the L-stereochemistry at the α-carbon.
In ¹H NMR analysis, the chemical shifts and coupling patterns of the protons are diagnostic. The proton on the α-carbon (α-H) typically appears as a multiplet due to coupling with the adjacent N-H proton and the two diastereotopic protons of the chloromethyl (CH₂Cl) group. The N-H proton of the Boc-protecting group is also observable, though its chemical shift can be broad and solvent-dependent. The nine equivalent protons of the tert-butyl group on the Boc moiety produce a characteristic strong singlet, while the methyl ester protons also appear as a distinct singlet. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. researchgate.net The carbonyl carbons of the Boc group and the methyl ester exhibit characteristic downfield shifts. researchgate.net The quaternary carbon of the tert-butyl group and the carbons of the methyl group are also readily identified. The chemical shifts of the α-carbon, β-carbon (CH₂Cl), and the methyl ester carbon provide definitive confirmation of the core alaninate (B8444949) structure. rsc.org The specific chemical shifts can be influenced by the solvent used for the analysis. researchgate.net
Table 1: Predicted Characteristic NMR Chemical Shifts for this compound Note: Predicted values are based on analogous compounds. Actual shifts may vary based on solvent and experimental conditions.
| Atom | Technique | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| tert-Butyl Protons (9H) | ¹H NMR | ~1.4 | Strong, sharp singlet |
| Methyl Ester Protons (3H) | ¹H NMR | ~3.7 | Singlet |
| β-CH₂ Protons (2H) | ¹H NMR | ~3.8 - 4.0 | Diastereotopic multiplets |
| α-CH Proton (1H) | ¹H NMR | ~4.5 | Multiplet |
| N-H Proton (1H) | ¹H NMR | Variable | Broad singlet |
| Ester Carbonyl (C=O) | ¹³C NMR | ~170 | |
| Boc Carbonyl (C=O) | ¹³C NMR | ~155 | |
| Boc Quaternary Carbon | ¹³C NMR | ~80 | |
| α-Carbon | ¹³C NMR | ~55 | |
| Methyl Ester Carbon | ¹³C NMR | ~52 | |
| β-Carbon (CH₂Cl) | ¹³C NMR | ~45 |
Mass spectrometry is used to confirm the molecular weight of this compound and to assess its purity. Using techniques like electrospray ionization (ESI), the molecule can be ionized, and its mass-to-charge ratio (m/z) measured. For this compound (C₉H₁₆ClNO₄), the expected molecular weight is approximately 237.68 g/mol . chemicalbook.comscbt.com
The mass spectrum will show a molecular ion peak [M]+ or, more commonly, peaks corresponding to adducts such as [M+H]+ or [M+Na]+. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.
Fragmentation analysis (MS/MS) provides further structural confirmation. researchgate.net Characteristic fragmentation patterns for N-Boc protected amino acid esters include the loss of the tert-butyl group or the entire Boc group. researchgate.netnih.gov The cleavage of the C-Cl bond or the loss of the methyl ester group can also be observed, providing a fragmentation fingerprint that confirms the identity of the compound. nih.gov LC-MS, which combines liquid chromatography with mass spectrometry, is also a common method for analyzing the purity of the compound. bldpharm.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The presence of the N-H group is indicated by a characteristic stretching vibration in the range of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) groups of both the ester and the Boc-carbamate give rise to strong, sharp absorption bands, typically in the region of 1680-1750 cm⁻¹. libretexts.org Specifically, the ester C=O stretch is often found around 1735-1750 cm⁻¹, while the carbamate (B1207046) (amide) C=O stretch (Amide I band) appears at a slightly lower wavenumber. rsc.org C-H stretching vibrations from the alkane portions of the molecule are observed between 2850 and 3000 cm⁻¹. libretexts.org The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 | Medium, Sharp |
| C-H (Alkane) | Stretch | 2850 - 3000 | Medium to Strong |
| C=O (Ester) | Stretch | ~1735 - 1750 | Strong |
| C=O (Carbamate) | Stretch (Amide I) | ~1680 - 1710 | Strong |
| N-H (Amide) | Bend (Amide II) | ~1510 - 1550 | Medium |
| C-O (Ester/Carbamate) | Stretch | 1000 - 1300 | Strong |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the target compound from impurities and for verifying its stereochemical integrity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. sigmaaldrich.com A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid to improve peak shape.
The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, most commonly a UV detector, measures the absorbance of the eluting components. The purity of the sample is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥97% are commonly reported for analogous research-grade compounds. sigmaaldrich.com
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (e.e.). This ensures that the L-enantiomer is not contaminated with its mirror image, the D-enantiomer, which could have different biological or chemical properties. Chiral chromatography is the definitive method for this analysis. researchgate.net
Techniques such as chiral HPLC or Supercritical Fluid Chromatography (SFC) are used to separate the enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to elute at different times. For amino acid esters, polysaccharide-based or cyclodextrin-based CSPs are often effective. nih.gov
In a typical chiral SFC method, supercritical CO₂ is used as the main mobile phase, often with a co-solvent like methanol. This technique is known for providing rapid and high-resolution separations. By comparing the peak areas of the L- and D-enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated, confirming the stereochemical integrity of the compound. nih.gov
Table 3: Example Analytical Methods for Characterization
| Technique | Purpose | Typical Column/System | Typical Mobile Phase/Conditions | Detection |
|---|---|---|---|---|
| Reversed-Phase HPLC | Chemical Purity | C18, 4.6 x 150 mm | Acetonitrile/Water Gradient | UV (e.g., 210 nm) |
| Chiral SFC | Enantiomeric Purity | Chiral (e.g., CHIRALPAK) | CO₂ / Methanol | UV (e.g., 210 nm) |
X-ray Crystallography for Absolute Configuration Assignment
While spectroscopic methods can confirm the connectivity of atoms in this compound, X-ray crystallography stands as the definitive method for determining its absolute stereochemistry. This powerful analytical technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the (L) or (D) configuration at the chiral center.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a detailed model of the molecule, including the spatial arrangement of its atoms and the absolute configuration, can be constructed.
For chiral molecules like this compound, the determination of the absolute configuration is often achieved by analyzing the anomalous dispersion effects of the atoms, particularly the chlorine atom, which is a relatively heavy atom for organic compounds. The Flack parameter, derived from the crystallographic data, is a critical indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment.
| Parameter | Typical Value/Description |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Chiral, non-centrosymmetric (e.g., P212121) |
| Unit Cell Dimensions | Dependent on crystal packing |
| Flack Parameter | ~0 for the correct enantiomer |
| Key Torsion Angles | Define the conformation of the Boc group and the ester moiety |
The successful application of X-ray crystallography provides irrefutable proof of the L-configuration of this compound, which is crucial for its use in stereoselective synthesis where the final biological activity of the target molecule is dependent on its chirality.
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning in Synthesis Planning
Retrosynthesis software, such as Synthia™, SynRoute, and Chimera, utilize vast databases of chemical reactions and employ sophisticated algorithms to propose novel and efficient synthetic pathways. synthiaonline.comacs.orgarxiv.org These programs can analyze the structure of a desired derivative and suggest a sequence of reactions starting from readily available precursors, potentially including Methyl N-boc-3-chloro-L-alaninate. The key advantages of using AI in this context include:
Accelerated Route Design: AI can rapidly identify multiple potential synthetic routes, a task that would take human chemists a significant amount of time. sigmaaldrich.com
Novel Pathway Discovery: By analyzing connections in the reaction data that may not be obvious to a human, ML models can propose innovative and previously unknown synthetic strategies. arxiv.orgsigmaaldrich.com
Optimization of Reaction Conditions: Some advanced AI tools can predict reaction yields and suggest optimal conditions, such as temperature, solvent, and catalyst, thereby reducing the need for extensive empirical optimization. nottingham.ac.uk
Cost and Step Reduction: By considering the cost of starting materials and the number of synthetic steps, these platforms can identify the most economically viable and efficient routes. sigmaaldrich.com
While these tools are not yet a complete replacement for the intuition and expertise of a seasoned chemist, they serve as powerful assistants, augmenting the creative process of synthesis design. gwern.net The continued development of these AI platforms, fueled by ever-growing datasets of chemical reactions, will undoubtedly lead to more efficient and innovative syntheses of molecules derived from this compound.
| Tool | Developer/Affiliation | Core Technology | Key Features |
| Synthia™ | MilliporeSigma (Merck KGaA) | Rule-based expert system | Identifies novel pathways, customizable search parameters, reduces synthesis steps and costs. sigmaaldrich.com |
| SynRoute | ACS Publications | Machine learning classifiers for reaction templates | Utilizes a smaller set of general reaction templates, combines with a literature-based database. acs.orgnih.gov |
| Chimera | Microsoft Research AI for Science & Novartis | Ensemble of models with diverse inductive biases | High accuracy for both common and rare reactions, superior performance in multi-step search. arxiv.org |
| ASKCOS | MIT | Machine learning and rule-based approaches | Coupled to robotic flow synthesis platforms for automated synthesis. nih.gov |
Development of Novel Catalytic Systems for Derivatization
The chloro-substituent at the β-position of this compound is a key functional handle for derivatization, primarily through nucleophilic substitution reactions. The development of novel catalytic systems that can facilitate these transformations with high efficiency, selectivity, and stereocontrol is a major area of ongoing research.
Asymmetric Catalysis: Maintaining the stereochemical integrity of the chiral center during derivatization is paramount. Researchers are exploring the use of chiral catalysts, such as spirocyclic binaphthyl-based ammonium (B1175870) salts, to achieve high levels of enantioselectivity in reactions involving the α-carbon. nih.govacs.org These catalysts can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule, thus preserving or even enhancing the enantiopurity of the product.
Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, nickel, and manganese, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide variety of substituents at the β-position by replacing the chlorine atom. beilstein-journals.org Similarly, nickel-hydride catalysis is emerging as a potent method for hydroamination reactions, which could be applied to derivatives of this compound. rsc.org Recent advancements in manganese-catalyzed C-N bond formation also offer a more sustainable and earth-abundant alternative for synthesizing amine derivatives. beilstein-journals.org
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in catalyzing chemical reactions under mild conditions. The use of biocatalysts, such as transaminases, for the synthesis and derivatization of amino acids is a rapidly growing field. nih.gov It is conceivable that engineered enzymes could be developed to specifically recognize and modify this compound or its derivatives, enabling highly selective transformations that are difficult to achieve with traditional chemical methods.
The development of these novel catalytic systems will not only provide more efficient access to known derivatives but also open up possibilities for synthesizing entirely new classes of compounds with unique structural features and biological activities.
Expanding Applications in Material Science and Bioconjugation
The unique bifunctional nature of this compound, possessing both a reactive chloro group and a protected amino acid scaffold, makes it an attractive building block for applications beyond traditional medicinal chemistry, particularly in material science and bioconjugation.
Material Science: The ability of amino acids to form biodegradable polymers is well-established. Derivatives of this compound could be incorporated into polyesteramides, creating new materials with tailored properties. bloomtechz.com The presence of the chloro-substituent offers a site for post-polymerization modification, allowing for the attachment of other molecules to tune the material's characteristics, such as hydrophobicity, drug-loading capacity, or cell-adhesion properties.
Bioconjugation: Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as a protein or antibody. libretexts.org The chloro-alanine moiety can serve as a "handle" for site-specific modification of proteins. For instance, the chloro group can react with nucleophilic residues on a protein surface, such as the thiol group of cysteine, to form a stable covalent bond. snmjournals.org This allows for the precise attachment of payloads, such as drugs for antibody-drug conjugates (ADCs) or imaging agents for diagnostic purposes. rsc.org The development of bioorthogonal ligation strategies, which involve reactions that proceed efficiently in a biological environment without interfering with native biochemical processes, is a key area of research where derivatives of this compound could find significant utility. nih.gov
Exploration of New Biological Targets for Derivatives
While this compound itself is primarily an intermediate, its derivatives represent a rich source of potential new therapeutic agents. medchemexpress.commedchemexpress.com The exploration of new biological targets for these derivatives is a key focus of future research, driven by advances in high-throughput screening and computational drug design.
Screening of Compound Libraries: A common strategy for drug discovery involves the synthesis of large collections of related compounds, known as compound libraries, which are then screened against a panel of biological targets. upenn.edumdpi.com Derivatives of this compound are ideal candidates for inclusion in such libraries. By systematically varying the substituent introduced at the β-position, a diverse range of molecules can be generated. High-throughput screening of these libraries against various enzymes, receptors, and other proteins can lead to the identification of "hits"—molecules that exhibit a desired biological activity. nih.gov DNA-encoded libraries (DELs) offer a particularly powerful platform for screening vast numbers of compounds and have been shown to identify novel protein-ligand interactions. nih.gov
Rational Drug Design: In addition to random screening, computational methods can be used to rationally design derivatives that are predicted to bind to a specific biological target. nih.gov If the three-dimensional structure of a target protein is known, molecular docking simulations can be used to predict how different derivatives of this compound might fit into the protein's active site. This structure-based design approach can guide the synthesis of compounds with improved potency and selectivity. For example, derivatives could be designed as competitive inhibitors for specific enzymes, such as proteases or kinases, which are important targets in many diseases. nih.gov
The combination of combinatorial library synthesis, high-throughput screening, and computational design will undoubtedly accelerate the discovery of new biological targets and the development of novel therapeutic agents derived from this compound.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl N-Boc-3-chloro-L-alaninate, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound can be synthesized via Boc protection of 3-chloro-L-alanine followed by esterification. A common approach involves coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to activate carboxylic acids, as used in peptide synthesis . Optimization includes:
- Varying reaction temperatures (e.g., 0–25°C) to minimize racemization.
- Monitoring progress via TLC or HPLC (using protocols similar to purity assessments in ).
- Adjusting stoichiometry of Boc-anhydride and methylating agents (e.g., methyl iodide).
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How can the purity and structural integrity of this compound be rigorously validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ C18 columns with UV detection (210–254 nm) to assess purity (>97%, as per standards in ).
- NMR : Confirm Boc-group presence via tert-butyl proton signals (~1.4 ppm in H NMR) and ester methyl group (~3.7 ppm). Chlorine substitution at the β-position can be verified through coupling constants in C NMR .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~264) .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the ester group or Boc-deprotection. This aligns with protocols for structurally similar compounds like N-Boc-3-(2-naphthyl)-L-alanine ( ) and N-Boc-β-alanine (). Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation .
Advanced Research Questions
Q. How does the chloro-substituent at the β-position influence the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon, potentially accelerating aminolysis in peptide bond formation. However, steric hindrance may reduce coupling efficiency. Comparative studies with analogs (e.g., N-Boc-3-iodo-L-alanine methyl ester in ) can clarify electronic vs. steric effects. Use kinetic assays (e.g., monitoring Fmoc deprotection rates) to quantify reactivity differences .
Q. What strategies can mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer : Racemization risks arise during Boc deprotection (using TFA) or prolonged basic conditions. Mitigation strategies include:
- Using low-temperature deprotection (e.g., 0°C in TFA/DCM mixtures).
- Incorporating additives like HOBt (Hydroxybenzotriazole) to suppress base-induced racemization.
- Monitoring enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .
Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?
- Methodological Answer : Common impurities include de-Boc products (e.g., methyl 3-chloro-L-alaninate) and hydrolyzed esters. Advanced LC-MS/MS with MRM (Multiple Reaction Monitoring) can detect impurities at <0.1% levels. Use orthogonal methods like F NMR (if fluorine tags are introduced) for unambiguous identification .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Boc-protected alanine derivatives: How can experimental variables be standardized?
- Methodological Answer : Yield variations often stem from differences in coupling agents (EDC vs. DCC), solvent polarity, or Boc-deprotection protocols. Systematic optimization using design-of-experiment (DoE) approaches (e.g., varying EDC concentration, reaction time) can identify critical factors. Cross-reference synthetic conditions with analogs like N-Boc-L-4-chlorophenylalanine ( ) to establish best practices .
Application-Oriented Questions
Q. How can this compound be utilized in the synthesis of conformationally constrained peptide mimetics?
- Methodological Answer : The chloro substituent introduces rigidity, favoring β-turn or helix conformations. Incorporate it into cyclic peptides via intramolecular SN2 reactions (using the chloro group as a leaving atom). Monitor conformational changes via circular dichroism (CD) spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
